molecular formula C14H17N3OS B6444590 1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 2548975-09-1

1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide

Cat. No. B6444590
CAS RN: 2548975-09-1
M. Wt: 275.37 g/mol
InChI Key: DZFZPAQMKNYPRP-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been studied for their potential biological activities . They are aromatic heterocyclic compounds, containing a benzene ring fused to a thiazole ring .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can vary greatly depending on the specific substituents attached to the benzothiazole core .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can also vary widely depending on the specific substituents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary greatly depending on their specific structure .

Scientific Research Applications

Drug Discovery

The pyrrolidine ring, which is a part of the compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Anticorrosion Applications

While the specific compound “1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide” has not been directly linked to anticorrosion applications, similar compounds have been synthesized and characterized for their anticorrosion attributes . This suggests potential for further research in this area.

Antimicrobial Applications

Compounds with the pyrrolidine moiety have shown different biological activities, including antimicrobial properties . This suggests that “1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide” could potentially be used in antimicrobial applications.

Antioxidant Applications

Similar to the antimicrobial applications, compounds with the pyrrolidine moiety have also shown antioxidant properties . This suggests that “1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide” could potentially be used in antioxidant applications.

Anticancer Applications

Compounds with the pyrrolidine moiety have shown different biological activities, including anticancer properties . This suggests that “1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide” could potentially be used in anticancer applications.

Industrial Applications

While the specific compound “1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide” has not been directly linked to industrial applications, similar compounds have been synthesized and characterized for their potential industrial applications . This suggests potential for further research in this area.

Mechanism of Action

Target of Action

The primary target of 1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is DprE1 , a key enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . The compound has shown potent inhibitory activity against Mycobacterium tuberculosis , the bacterium that causes tuberculosis .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function and thereby disrupting the synthesis of arabinogalactan . This disruption in the cell wall synthesis leads to the death of the bacterium, making this compound a potent anti-tubercular agent .

Biochemical Pathways

The compound affects the arabinogalactan biosynthesis pathway. Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to the death of the bacterium . The compound’s inhibitory action on DprE1 prevents the formation of arabinogalactan, thereby disrupting the integrity of the cell wall .

Pharmacokinetics

The compound’s potent anti-tubercular activity suggests that it may have favorable pharmacokinetic properties that allow it to reach its target in the mycobacterial cell and exert its inhibitory effect .

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis, leading to its death . By disrupting the synthesis of arabinogalactan, an essential component of the mycobacterial cell wall, the compound causes the bacterium to lose its structural integrity and die .

Future Directions

Research into benzothiazole derivatives is ongoing, with many potential applications in fields such as medicinal chemistry and organic synthesis .

properties

IUPAC Name

1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-8-5-6-11-12(9(8)2)16-14(19-11)17-7-3-4-10(17)13(15)18/h5-6,10H,3-4,7H2,1-2H3,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFZPAQMKNYPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CCCC3C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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